molecular formula C6H11NO2 B595792 5-Hydroxy-6-methylpiperidin-2-one CAS No. 102170-23-0

5-Hydroxy-6-methylpiperidin-2-one

Cat. No.: B595792
CAS No.: 102170-23-0
M. Wt: 129.159
InChI Key: JGGRPPXGCJNMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-6-methylpiperidin-2-one is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications. The presence of both hydroxyl and methyl groups on the piperidinone ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methyl-2-piperidone with hydroxylating agents can yield the desired compound. The reaction typically requires a catalyst and is conducted under specific temperature and pressure conditions to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize advanced catalytic systems and optimized reaction parameters to achieve high efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Scientific Research Applications

5-Hydroxy-6-methylpiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure without the hydroxyl and methyl groups.

    6-Methylpiperidin-2-one: Lacks the hydroxyl group.

    5-Hydroxy-2-piperidone: Lacks the methyl group

Uniqueness

5-Hydroxy-6-methylpiperidin-2-one is unique due to the presence of both hydroxyl and methyl groups, which enhance its chemical reactivity and potential for diverse applications. This combination of functional groups allows for unique interactions and reactions that are not possible with other similar compounds .

Properties

IUPAC Name

5-hydroxy-6-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-5(8)2-3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGRPPXGCJNMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717483
Record name 5-Hydroxy-6-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102170-23-0
Record name 5-Hydroxy-6-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.